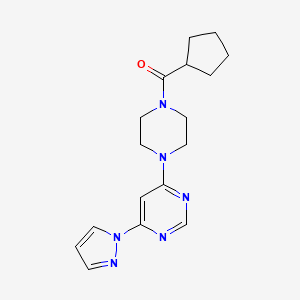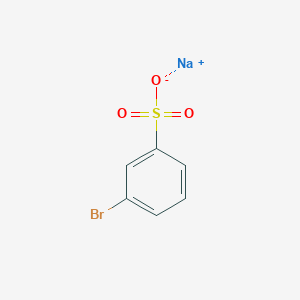amine CAS No. 914235-80-6](/img/structure/B2703170.png)
[(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine, also known as BDTA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine is not fully understood, but it is believed to act as an inhibitor of protein-protein interactions. Specifically, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been shown to bind to the SH3 domain of the protein Crk, which plays a role in cell signaling and proliferation. By inhibiting this interaction, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine may have anti-cancer properties.
Biochemical and Physiological Effects:
[(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been shown to have a selective inhibitory effect on the proliferation of cancer cells, while having little to no effect on normal cells. This selectivity is thought to be due to the high expression of the Crk protein in cancer cells. In addition, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been shown to inhibit the migration and invasion of cancer cells. These effects make [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine a promising candidate for anti-cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine in lab experiments is its specificity for the Crk protein. This allows for targeted inhibition of protein-protein interactions and reduces the likelihood of off-target effects. However, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, the multi-step synthesis process can be time-consuming and may limit the availability of the compound for research purposes.
Future Directions
There are several future directions for research involving [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine. One area of interest is the development of more efficient synthesis methods to improve the availability of the compound. Another area of research is the investigation of the potential anti-cancer properties of [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine in vivo, using animal models. Additionally, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine could be studied in combination with other anti-cancer agents to determine if it has synergistic effects. Finally, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine could be further explored as a tool for drug discovery, particularly in the development of new anti-cancer drugs.
Synthesis Methods
The synthesis of [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine involves a multi-step process that begins with the reaction of 4-butoxy-2,3-dimethylphenol with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 2-thienylmethylamine to yield [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
[(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been studied as a potential anti-cancer agent and as a tool for drug discovery. In biochemistry, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been used as a probe to study protein-ligand interactions. In materials science, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been investigated for its potential use in organic electronics.
properties
IUPAC Name |
4-butoxy-2,3-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S2/c1-4-5-10-21-16-8-9-17(14(3)13(16)2)23(19,20)18-12-15-7-6-11-22-15/h6-9,11,18H,4-5,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZKXYDTNCAVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one](/img/structure/B2703089.png)
![1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2703092.png)
![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2703093.png)
![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2703095.png)


![allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2703099.png)
![7-methyl-N-(6-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2703101.png)
![4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde](/img/structure/B2703102.png)
![2-[2-(1H-imidazol-1-yl)ethoxy]aniline](/img/structure/B2703103.png)
![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2703106.png)
![N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2703108.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2703110.png)